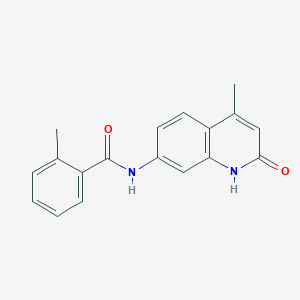
2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound or its analogs often involves the reaction of anilines using malonic acid equivalents . Another method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” consists of a quinoline moiety, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The quinoline moiety displays different tautomeric forms between the carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound or its analogs are diverse. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in a glacial acetic acid affords a related compound .科学的研究の応用
Medicinal Chemistry Applications
Quinoline derivatives, including compounds similar to "2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide," have been extensively studied for their potential in treating various diseases due to their wide range of biological activities. These compounds have been investigated for their antimicrobial, anticancer, and antiviral properties, demonstrating significant potential as pharmaceutical agents. The structural stability of these nuclei has inspired researchers to introduce various bioactive moieties, enhancing their medicinal properties (Tiwary et al., 2016). Additionally, benzimidazole-quinoline hybrids have been highlighted for their therapeutic potential against cancer, bacterial and fungal infections, showcasing the significance of hybrid molecules in developing novel antimicrobial drugs (Salahuddin et al., 2023).
Corrosion Inhibition
Quinoline derivatives are also recognized for their effectiveness as anticorrosive materials. The high electron density of quinoline derivatives enables them to form stable chelating complexes with metallic surfaces, thereby protecting against corrosion. This application is particularly relevant in the field of materials science, where preserving the integrity of metal components is crucial (Verma et al., 2020).
Optoelectronic Materials
Research into quinoline and quinoxaline derivatives has extended into the development of optoelectronic materials due to their unique electronic properties. These compounds are utilized in the creation of luminescent materials, organic light-emitting diodes (OLEDs), and other electronic devices. Their ability to form π-extended conjugated systems makes them valuable in fabricating materials with desirable photophysical properties (Lipunova et al., 2018).
将来の方向性
The future directions for research on “2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide” could involve further exploration of its synthesis methods, potential biological activities, and its analogs. Given the diverse biological activities of quinoline derivatives, this compound could be a potential candidate for drug research and development .
作用機序
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It can be inferred that the compound may interact with its targets in a way that leads to changes in cellular processes, given the pharmaceutical and biological activities of structurally similar compounds .
Biochemical Pathways
Compounds with similar structures have been found to have a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Structurally similar compounds have been found to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives have been shown to interact with enzymes involved in oxidative stress responses and inflammation . The compound’s interaction with these enzymes can modulate their activity, leading to changes in cellular processes.
Cellular Effects
The effects of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, quinoline derivatives have been found to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, quinoline derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its localization and accumulation, influencing its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biological activity.
特性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-5-3-4-6-15(11)18(22)19-13-7-8-14-12(2)9-17(21)20-16(14)10-13/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHAKYJLWGGCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)
![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)

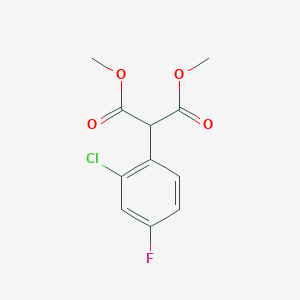
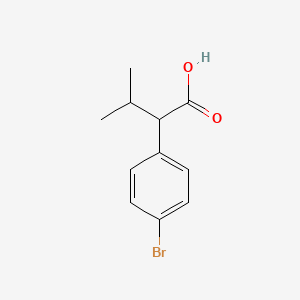
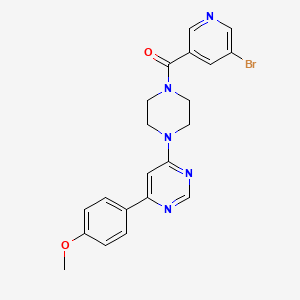
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)

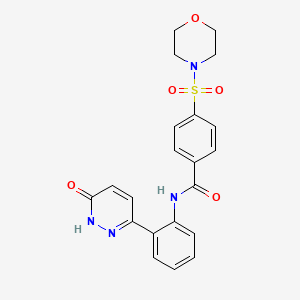

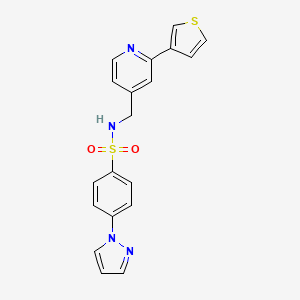
![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)
